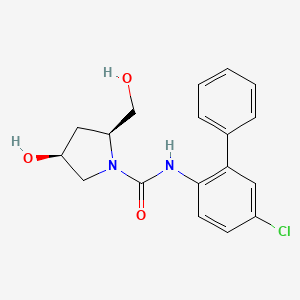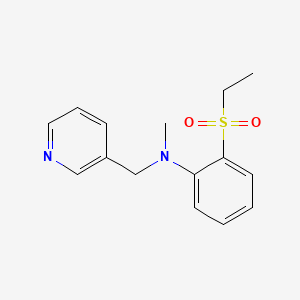![molecular formula C16H21N3O2S B6624109 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B6624109.png)
4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine, also known as ESI-09, is a small molecule inhibitor that selectively targets the RAC1 signaling pathway. This molecule has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders.
作用机制
4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine selectively targets the RAC1 signaling pathway, which is involved in cell motility, adhesion, and proliferation. RAC1 is a small GTPase that is activated by various extracellular signals and regulates the actin cytoskeleton. 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine binds to the switch II region of RAC1, thereby inhibiting its activation and downstream signaling. This results in reduced cell motility, adhesion, and proliferation.
Biochemical and physiological effects:
4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine has been shown to have various biochemical and physiological effects. In cancer cells, 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine inhibits the RAC1 signaling pathway, thereby reducing cancer cell proliferation and metastasis. In cardiovascular diseases, 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine reduces vascular inflammation and atherosclerosis. In neurological disorders, 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine improves cognitive function and reduces neuroinflammation.
实验室实验的优点和局限性
One of the major advantages of 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine is its selectivity towards the RAC1 signaling pathway. This allows for specific targeting of this pathway without affecting other cellular processes. However, one of the limitations of 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine is its low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine. One area of research is the development of more potent and selective inhibitors of the RAC1 signaling pathway. Another area of research is the identification of biomarkers that can predict the response to 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine treatment. In addition, further studies are needed to determine the optimal dosage and treatment duration of 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine in various diseases. Finally, the potential use of 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine in combination with other therapies should be explored.
合成方法
4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine was first synthesized by researchers at the University of California, San Francisco. The synthesis process involves the reaction of 4-ethylsulfonylaniline with N,N-dimethyl-2-chloropyridine-4-amine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product, 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine.
科学研究应用
4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer. RAC1 signaling pathway plays a crucial role in cancer cell migration and invasion, and 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine has been shown to inhibit this pathway, thereby reducing cancer cell proliferation and metastasis. 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine has also been studied for its potential use in cardiovascular diseases, where it has been shown to reduce vascular inflammation and atherosclerosis. In addition, 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine has been studied for its potential use in neurological disorders, where it has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-4-22(20,21)15-7-5-14(6-8-15)18-12-13-9-10-17-16(11-13)19(2)3/h5-11,18H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHGUSZJFUBQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NCC2=CC(=NC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide](/img/structure/B6624032.png)
![5-methyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6624037.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(5-methylpyridin-3-yl)methyl]propan-2-amine](/img/structure/B6624044.png)
![7-[4-Fluoro-3-(trifluoromethyl)phenoxy]-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6624051.png)



![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]benzene-1,3-dicarbonitrile](/img/structure/B6624113.png)
![4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide](/img/structure/B6624114.png)
![6-N-[2-[(4-chlorophenyl)methoxy]ethyl]-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6624121.png)
![[(3S,4R)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624137.png)
![1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B6624141.png)
![[(3S,4R)-1-(5,6-diethyl-1,2,4-triazin-3-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624146.png)